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Quantitative Pharmacokinetic Profile of Citalopram

The table below summarizes the core pharmacokinetic parameters of citalopram across different research

models, highlighting key interspecies differences.

Parameter Humans

Mouse Model
(Pregnant, GD18)

Beagle Dog

Bioavailability ~80% [1] [2] [3]

Protein <80% [2] [3]
Binding
Metabolism Primarily hepatic, via

CYP3A4 and CYP2C19 [1]
[2] [3]

Information not specified
in search results

Information not specified
in search results

Affected by gestational
stage [4]

Information not specified in
search results

Information not specified in
search results

Hepatic; high affinity via
CYP2D15 (analogous to
human CYP2D6) [5]

Primary Desmethylcitalopram Desmethylcitalopram Desmethylcitalopram
Metabolites (DCT), (DCIT) [4] (DCIT),
Didesmethylcitalopram Didesmethylcitalopram
(DDCT) [1] [5] [3] (DDCT) [5]
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Parameter

Half-Life
(Parent
Compound)

Half-Life
(Primary

Metabolite)

Clearance

Volume of
Distribution

A critical finding from animal studies is that fetal exposure to citalopram can exceed maternal exposure,
and this is influenced by gestational stage and the development of fetal metabolic capacity [4]. Furthermore,

dogs exhibit a significantly different metabolic profile, producing much higher levels of the metabolite

Humans

~35 hours (mean) [1] [2]
[3]

Information not specified in

search results

Systemic: ~330 mL/min [3]

~12 L/kg [3]

Mouse Model
(Pregnant, GD18)

~0.93 hours (Fixed
Dose); ~1.08 hours
(Weight-Adjusted) [4]

Information not specified
in search results

Increased during
pregnancy (e.g., 647
mL/h in GD18FD mice)
[4]

Increased during
pregnancy (e.g., 36.0
mL in GD18FD mice) [4]

DDCT, which is associated with convulsive risks in this species [5].

Beagle Dog

~9.6 hours [5]

DCIT: ~8.1 hours; DDCT:
~27.8 hours [5]

Information not specified in
search results

Information not specified in
search results

Experimental Protocols for Preclinical PK Studies

Here are detailed methodologies for key experiments cited in the search results, which can serve as a

reference for designing preclinical studies.

Protocol: Maternal Pharmacokinetics and Fetal Disposition in a
Mouse Model

This protocol is derived from a study investigating gestational stage-dependent pharmacokinetics [4].
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¢ Animal Model: Pregnant mice at gestational days (GD) 14 and 18.
e Dosing:
o Acute Fixed Dose: A single dose of 0.6 mg of citalopram was administered.
o Acute Weight-Adjusted Dose: A single dose of 20 mg/kg was administered.
e Sample Collection: Maternal and fetal serum was collected at time points from 3.5 minutes to 3.5
hours post-administration. Fetal brains were also collected for disposition analysis.
e Analysis:
o Drug Quantification: Serum concentrations of citalopram and its metabolite
desmethylcitalopram (DCIT) were determined.
o Pharmacokinetic Modeling: Serum concentration-time courses were fitted to a two-
compartment model to estimate parameters like peak concentration (C0), area under the curve
(AUC), half-life (t1/2), volume of distribution (VD), and clearance (CL).
o Enzymatic Activity: Fetal drug metabolic capacity was assessed using enzymatic activity
assays.

Protocol: In Vitro Metabolism in Beagle Dog Liver Microsomes

This pilot study aimed to characterize the enzymes involved in citalopram metabolism in dogs [5].

e Microsomal Preparation: Liver microsomes were prepared from a drug-naive Beagle dog and stored
at -80°C. Protein content was assessed via a colorimetric procedure (e.g., Lowry method).
¢ Incubation Procedure:
o Pre-incubation: 100 pg of microsomal protein was pre-incubated for 15 minutes at 37°C with a
NADPH-generating system.
o Reaction: Racemic citalopram or DCIT substrate was added at concentrations ranging from 1
to 1000 uM, and the incubation continued for 1 hour at 37°C.
o Reaction Termination: The reaction was stopped by adding 0.250 M NaOH at 4°C.
¢ Enzyme Kinetics & Inhibition:
o Kinetics: Incubations at varying substrate concentrations were used to calculate enzyme
kinetics (Km and Vmax).
o Inhibition: Specific chemical inhibitors for different canine CYP450 isozymes (e.g., quinidine for
CYP2D15, ketoconazole for CYP3A12, omeprazole for CYP2C21/41) were used to identify the
primary metabolic pathways.

Citalopram Metabolism and Experimental Workflow
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The following diagram illustrates the primary metabolic pathways of citalopram and integrates the key in

vitro experimental workflow used to study them.
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This diagram summarizes the core metabolic transformation of citalopram into its primary metabolites, the
key cytochrome P450 enzymes involved in humans and dogs, and the general flow of in vitro incubation

experiments used to study this process [1] [5] [3].

Key Takeaways for Research and Development

¢ Significant Species Differences Exist: The metabolism and half-life of citalopram vary greatly
between species. Dogs, a common non-rodent model, have a distinct metabolic profile dominated by
CYP2D15, leading to high levels of DDCT, which is a minor metabolite in humans [5]. This limits the
dog's predictive value for human cardiac (QT prolongation) and neurological (seizure) risks.

¢ Pregnancy Alters Pharmacokinetics: Physiological changes during pregnancy significantly impact
citalopram'’s disposition, leading to increased clearance and volume of distribution in mice [4]. This is
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a critical consideration for reproductive toxicity and fetal exposure studies.

¢ In Vitro Models are Key for Mechanistic Studies: Liver microsome incubations, combined with
specific chemical inhibitors, are a validated method to delineate the specific CYP450 enzymes
responsible for metabolizing citalopram in different species [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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